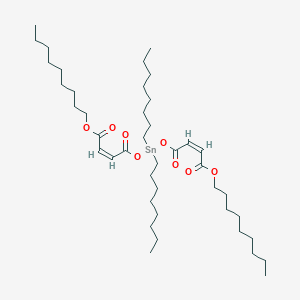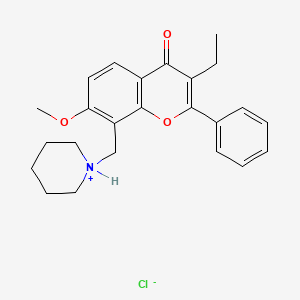
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The incorporation of a piperidine moiety into the flavone structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxydihydrochalcones and piperidine derivatives.
Cyclization: The key step involves the cyclization of 2’-hydroxydihydrochalcones to form the flavone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The flavone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium (II) catalysts and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents like piperidine and appropriate solvents (e.g., ethanol, methanol).
Major Products
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Piperidinomethyl-substituted flavones.
Applications De Recherche Scientifique
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavones: Such as apigenin, luteolin, and baicalein.
Flavanones: Such as naringenin and hesperetin.
Aurones: Such as sulfuretin and aureusidin.
Uniqueness
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of the piperidinomethyl group, which enhances its pharmacological properties compared to other flavonoids .
Propriétés
Numéro CAS |
67272-18-8 |
|---|---|
Formule moléculaire |
C24H28ClNO3 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
3-ethyl-7-methoxy-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-3-18-22(26)19-12-13-21(27-2)20(16-25-14-8-5-9-15-25)24(19)28-23(18)17-10-6-4-7-11-17;/h4,6-7,10-13H,3,5,8-9,14-16H2,1-2H3;1H |
Clé InChI |
RTMDJQDYNKVXSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


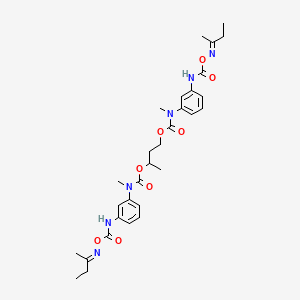




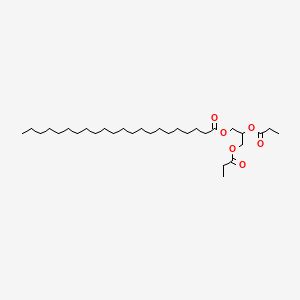
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
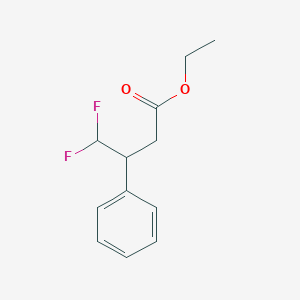
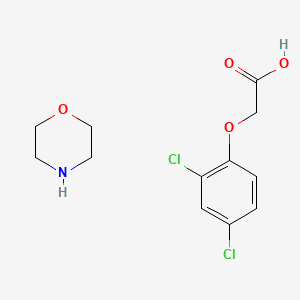
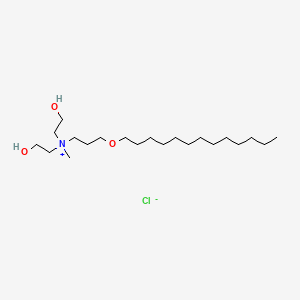
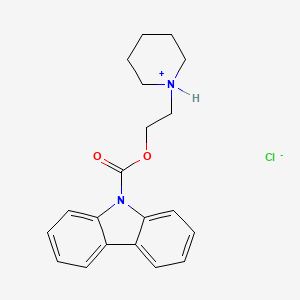
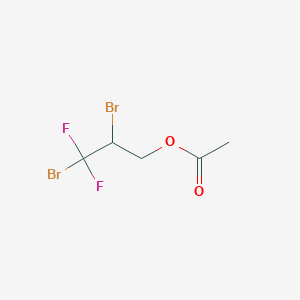
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
